AV-412

描述

科学研究应用

Non-Small Cell Lung Cancer (NSCLC)

AV-412 has been extensively studied in various NSCLC models, particularly those harboring mutations associated with resistance to first-generation tyrosine kinase inhibitors like erlotinib and gefitinib.

- Potency Against Resistant Mutations : In preclinical models, this compound exhibited over ten times the potency of erlotinib against tumors with the EGFR L858R mutation. It achieved complete tumor regression at doses where erlotinib was ineffective .

- Activity in Chimeric Models : Studies have demonstrated that this compound retains activity against tumors bearing the T790M mutation, which is commonly associated with acquired resistance to EGFR inhibitors. This capability positions this compound as a potential treatment option for patients who have exhausted first-line therapies .

| Study | Model | Mutation | Dose (mg/kg) | Outcome |

|---|---|---|---|---|

| AACR 2006 | H1650 | delE746-A750 | 75-150 | Comparable efficacy to gefitinib |

| AACR 2023 | H1975 | L858R + T790M | 1 | Complete regression observed |

Other Solid Tumors

Beyond NSCLC, this compound has shown activity against other cancers such as metastatic breast cancer, pancreatic cancer, head and neck cancer, and hormone-refractory prostate cancer. Its dual inhibition mechanism suggests broad applicability across various tumor types where EGFR and ErbB2 are implicated .

Toxicity Profile

The toxicity profile of this compound appears comparable to other agents within its class, indicating a favorable safety margin in preclinical assessments. This aspect is crucial for advancing into clinical trials where long-term safety will be evaluated alongside efficacy .

Clinical Development

AVEO Pharmaceuticals has initiated clinical trials to assess the safety and efficacy of this compound in humans. These trials aim to identify optimal dosing regimens and evaluate patient responses across different tumor types. The company's proprietary Human Response Prediction platform will aid in stratifying patients likely to benefit from this compound treatment based on genetic markers and tumor characteristics .

作用机制

AV-412 通过抑制表皮生长因子受体和 ErbB2 酪氨酸激酶的自磷酸化发挥作用。这种抑制阻止了促进细胞增殖和存活的下游信号通路的激活。该化合物与激酶的 ATP 结合位点结合,从而阻断其活性。 This compound 对表皮生长因子受体的突变体(如 L858R 和 T790M)特别有效,而这些突变体对其他抑制剂具有耐药性 .

生化分析

Biochemical Properties

AV-412 shows potent inhibition of the EGFR L858R mutations . It interacts with EGFR and HER2, exhibiting IC50s of 0.75, 0.5, 0.79, 2.3, 19 nM for EGFR, EGFR L858R, EGFR T790M, EGFR L858R/T790M and ErbB2, respectively . It also inhibits Abl, FLT1, and Src .

Cellular Effects

This compound inhibits the growth of cell lines in vitro and in vivo . It inhibits phosphorylation of EGFR and its downstream signaling in NCI-H1650 and NCI-H1975 cell lines . It also inhibits EGF-dependent cell proliferation .

Molecular Mechanism

This compound’s mechanism of action involves potent inhibition of the EGFR L858R mutations . In animal models, it demonstrated dose-dependent tumor regression in both small and large lung tumors and complete regression of lung tumors at a dose where erlotinib is inactive .

Temporal Effects in Laboratory Settings

In animal studies, this compound demonstrated complete inhibition of tumor growth of the A431 and BT-474 cell lines, which overexpress EGFR and ErbB2, respectively . This compound suppressed autophosphorylation of EGFR and ErbB2 at the dose corresponding to its antitumor efficacy .

Dosage Effects in Animal Models

In animal models, this compound exhibited an ED 50 of 0.1 mg/kg as a daily dose . One mg/kg daily dosing resulted in complete tumor regression . This compound is active against tumors from chimeric lung adenocarcinomas carrying the erlotinib-resistant mutation EGFR L858R&T790M .

Metabolic Pathways

Given its role as an EGFR and HER2 inhibitor, it likely interacts with enzymes and cofactors involved in these pathways .

Transport and Distribution

Given its role as an EGFR and HER2 inhibitor, it likely interacts with transporters or binding proteins associated with these pathways .

Subcellular Localization

Given its role as an EGFR and HER2 inhibitor, it likely localizes to areas of the cell where these receptors are present .

准备方法

AV-412 的合成涉及多个步骤,从制备核心喹唑啉结构开始。合成路线通常包括以下步骤:

喹唑啉核的形成: 通过一系列反应,将适当的苯胺衍生物与甲酰胺或甲酸缩合,合成喹唑啉核。

取代基的引入: 通过亲核取代反应将各种取代基引入喹唑啉核。

最终偶联反应: 最后一步涉及偶联反应,引入丙烯酰胺部分,这对化合物的生物活性至关重要.

This compound 的工业生产方法将涉及优化这些合成路线,以实现大规模生产,确保高产率和纯度,同时最大程度地减少有害试剂和溶剂的使用。

化学反应分析

AV-412 经历了几种类型的化学反应,包括:

氧化: this compound 可能发生氧化反应,特别是在哌嗪环处,导致形成 N-氧化物衍生物。

还原: 还原反应可能发生在丙烯酰胺部分,将其转化为相应的胺。

这些反应中常用的试剂和条件包括用于氧化的过氧化氢等氧化剂,用于还原的氢化铝锂等还原剂以及用于取代反应的叠氮化钠等亲核试剂。这些反应形成的主要产物包括 N-氧化物衍生物、胺和取代的喹唑啉。

相似化合物的比较

AV-412 独特之处在于它同时抑制表皮生长因子受体和 ErbB2 酪氨酸激酶。类似的化合物包括:

厄洛替尼: 第一代表皮生长因子受体抑制剂,对受体的突变体形式效果较差。

吉非替尼: 另一种第一代表皮生长因子受体抑制剂,具有与厄洛替尼类似的局限性。

拉帕替尼: 表皮生长因子受体和 ErbB2 的双重抑制剂,但与 this compound 相比,其结合亲和力和疗效特征不同

生物活性

AV-412, also known as MP-412, is a small molecule compound that acts as a potent inhibitor of the epidermal growth factor receptor (EGFR) and ErbB2 (HER2) tyrosine kinases. These receptors play critical roles in cell signaling pathways that regulate cell growth, survival, and proliferation, making them significant targets in cancer therapy. The compound has garnered attention for its ability to inhibit both wild-type and mutant forms of EGFR, particularly those associated with resistance to existing therapies.

This compound exerts its biological effects primarily through the inhibition of EGFR and ErbB2. It binds to the active sites of these enzymes, disrupting their autophosphorylation and subsequent signaling pathways essential for cancer cell survival. The compound has demonstrated significant inhibitory activity against various EGFR mutations, including the L858R and T790M mutations, which are often resistant to first-generation EGFR inhibitors like erlotinib and gefitinib .

In Vitro Studies

In vitro studies have shown that this compound inhibits EGF-dependent cell proliferation with an IC50 value of approximately 100 nM. It also demonstrates potent inhibitory activity against different EGFR variants:

| Target | IC50 (nM) |

|---|---|

| EGFR | 0.75 |

| EGFR L858R | 0.51 |

| EGFR T790M | 0.79 |

| EGFR L858R/T790M | 2.3 |

| ErbB2 | 19 |

These values indicate that this compound is particularly effective against the L858R mutation, which is commonly associated with resistance to other treatments .

In Vivo Studies

Animal model studies using xenograft models have demonstrated this compound's efficacy in suppressing tumor growth in cancers that overexpress EGFR and ErbB2. For instance:

- A431 Cell Line : Complete inhibition of tumor growth was observed at a dosage of 30 mg/kg.

- BT-474 Cell Line : Similar results were noted, highlighting this compound's potential in treating breast cancers that express high levels of ErbB2.

The compound showed significant antitumor effects when administered daily or every other day, but not with weekly dosing schedules, suggesting that more frequent administration may enhance its therapeutic efficacy .

Clinical Implications

This compound's dual inhibition mechanism makes it a promising candidate for treating cancers characterized by multiple receptor dependencies or mutations. Ongoing research is exploring its potential in combination therapies to enhance efficacy against resistant cancer phenotypes.

Summary of Key Findings

- Efficacy Against Resistant Mutations : this compound effectively targets both wild-type and mutant forms of EGFR, particularly those associated with resistance to current therapies.

- Tumor Regression : Preclinical studies indicate that this compound can induce dose-dependent tumor regression in various cancer models.

- Dosing Regimen : The effectiveness of this compound is influenced by the dosing schedule, with frequent dosing yielding better results than infrequent administration.

属性

Key on ui mechanism of action |

AV-412 shows potent inhibition of the EGFR L858R mutations and, in two well-established animal models, demonstrated dose-dependant tumor regression in both small and large lung tumors and complete regression of lung tumors at a dose where erlotinib is inactive. AV-412's mechanism of action has the potential to benefit patients with Non-Small Cell Lung Cancer, Metastatic Breast Cancer, Pancreatic Cancer, Head & Neck Cancer and Hormone Refractory Prostate Cancer. |

|---|---|

CAS 编号 |

451493-31-5 |

分子式 |

C34H36ClFN6O4S |

分子量 |

679.2 g/mol |

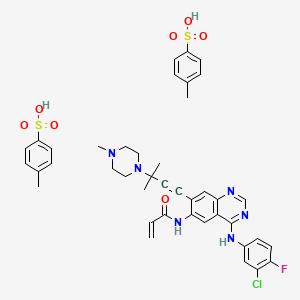

IUPAC 名称 |

N-[4-(3-chloro-4-fluoroanilino)-7-[3-methyl-3-(4-methylpiperazin-1-yl)but-1-ynyl]quinazolin-6-yl]prop-2-enamide;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C27H28ClFN6O.C7H8O3S/c1-5-25(36)33-23-16-20-24(30-17-31-26(20)32-19-6-7-22(29)21(28)15-19)14-18(23)8-9-27(2,3)35-12-10-34(4)11-13-35;1-6-2-4-7(5-3-6)11(8,9)10/h5-7,14-17H,1,10-13H2,2-4H3,(H,33,36)(H,30,31,32);2-5H,1H3,(H,8,9,10) |

InChI 键 |

YTEQVKXIDXBUOT-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C#CC1=CC2=C(C=C1NC(=O)C=C)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)N4CCN(CC4)C |

规范 SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C#CC1=CC2=C(C=C1NC(=O)C=C)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)N4CCN(CC4)C |

外观 |

Solid powder |

Key on ui other cas no. |

451493-31-5 |

纯度 |

>98% |

保质期 |

>5 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

AV 412 AV-412 AV412 cpd MP 412 MP-412 MP412 cpd N-(4-((3-chloro-4-fluorophenyl)amino)-7-(3-methyl-3-(4-methyl-1-piperazinyl)-1-butyn-1-yl)-6-quinazolinyl)acrylamide |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。